molecular formula C13H14O2 B8290956 2-Benzyl-4-hexynoic acid

2-Benzyl-4-hexynoic acid

Cat. No. B8290956
M. Wt: 202.25 g/mol
InChI Key: CTGJKOQEUOLPFU-UHFFFAOYSA-N
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Patent
US04602006

Procedure details

Proceeding similarly, but replacing ethyl 2-carboethoxy-2-propargylhexanoate with ethyl 2-benzyl-2-carboethoxy-4-hexynoate, 2-benzyl-4-hexynoic acid is prepared.
Name
ethyl 2-benzyl-2-carboethoxy-4-hexynoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8](C(OCC)=O)([CH2:14][C:15]#[C:16][CH3:17])[C:9]([O:11]CC)=[O:10])[C:2]1C=CC=C[CH:3]=1.C(C(CC#CC)C(O)=O)C1C=CC=CC=1>>[CH2:1]([CH:8]([CH2:14][CH2:15][CH2:16][CH3:17])[C:9]([OH:11])=[O:10])[C:2]#[CH:3]

Inputs

Step One
Name
ethyl 2-benzyl-2-carboethoxy-4-hexynoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)(CC#CC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CC#CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
Smiles
C(C#C)C(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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